2,5,6-Trichloronicotinamide

Descripción general

Descripción

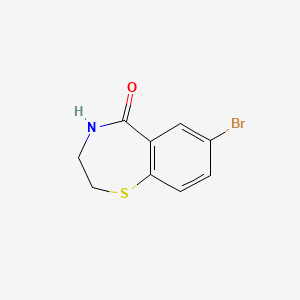

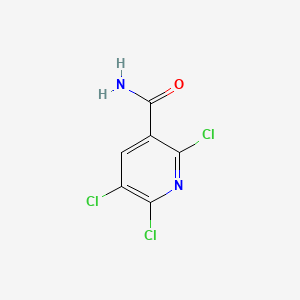

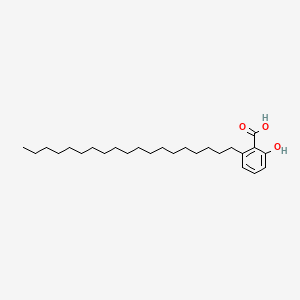

2,5,6-Trichloronicotinamide is a chemical compound with the CAS Number: 142266-62-4 . It has a molecular weight of 225.46 and its IUPAC name is 2,5,6-trichloronicotinamide .

Molecular Structure Analysis

The InChI code for 2,5,6-Trichloronicotinamide is 1S/C6H3Cl3N2O/c7-3-1-2 (6 (10)12)4 (8)11-5 (3)9/h1H, (H2,10,12) . This indicates that the compound has a molecular formula of C6H3Cl3N2O .Physical And Chemical Properties Analysis

2,5,6-Trichloronicotinamide is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Environmental Impact and Removal Techniques

- Toxicity Assessment and Environmental Regulation : 2,4,6-Trichlorophenol, a chemical similar to 2,5,6-Trichloronicotinamide, has been studied for its environmental impact. Its toxicity to aquatic species was assessed, leading to the calculation of Predicted No Effect Concentrations (PNEC), crucial for environmental regulation (Jin et al., 2012).

- Photocatalytic Water Treatment : Research on the photocatalytic removal of 2,4,6-trichlorophenol from water using ZnO powder demonstrates a method for treating water contaminated with similar compounds, indicating potential applications for removing 2,5,6-Trichloronicotinamide-related pollutants (Gaya et al., 2010).

- Electrochemical Detection of Toxicants : The development of a sensitive electrochemical sensor for detecting 2,4,6-Trichlorophenol, a compound related to 2,5,6-Trichloronicotinamide, highlights the potential for creating sensors to monitor environmental pollutants (Buledi et al., 2021).

Chemical Synthesis and Applications

- Novel Compound Synthesis : The synthesis and evaluation of new HYNIC analogs (related to nicotinic acid) for radiolabelling with technetium-99m, indicate the potential for developing novel compounds or derivatives of 2,5,6-Trichloronicotinamide for medical imaging or other applications (Meszaros et al., 2011).

- Herbicidal Activity and SAR Study : The synthesis and study of N-(Arylmethoxy)-2-chloronicotinamides derived from Nicotinic Acid, with potent herbicidal activities, suggest similar potential uses for 2,5,6-Trichloronicotinamide derivatives in agricultural applications (Yu et al., 2021).

Advanced Material Applications

- Catalytic Ozonation in Wastewater Treatment : The use of alumina-supported nickel oxides for the catalytic ozonation of 2,4,6-trichlorophenol, a structurally related compound, in synthetic wastewater, presents a potential application for similar treatment processes involving 2,5,6-Trichloronicotinamide (Kruanak & Jarusutthirak, 2019).

Ecological and Health Impact Studies

- Impact of Photolytic Degradation : Research showing the increased toxicity of photolytic products of 2,4,6-trichlorophenol suggests that similar studies might be needed to understand the ecological impacts of the photolytic degradation of 2,5,6-Trichloronicotinamide (Svenson & Hynning, 1997).

Safety And Hazards

The safety information for 2,5,6-Trichloronicotinamide indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

2,5,6-trichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAVDGXPOXFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706399 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-Trichloronicotinamide | |

CAS RN |

142266-62-4 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)